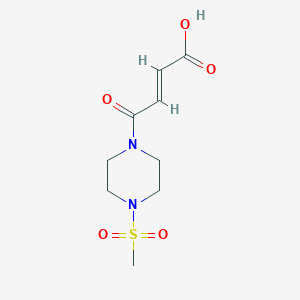
(4,4-Difluoropyrrolidin-2-yl)(morpholino)méthanone
Vue d'ensemble
Description
(4,4-Difluoropyrrolidin-2-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C9H14F2N2O2 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4,4-Difluoropyrrolidin-2-yl)(morpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4,4-Difluoropyrrolidin-2-yl)(morpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement du diabète de type 2
(4,4-Difluoropyrrolidin-2-yl)(morpholino)méthanone: a été identifié comme un puissant inhibiteur de la dipeptidyl peptidase IV (DPP-4) . Les inhibiteurs de la DPP-4 sont une classe de médicaments qui aident à augmenter la libération d’insuline et à diminuer les taux de glucagon dans le sang de manière dépendante du glucose. Ce composé s’est avéré prometteur dans le traitement du diabète de type 2, des études démontrant son efficacité pour améliorer le contrôle glycémique.
Études métaboliques
Le composé a été utilisé dans des études métaboliques pour comprendre sa disposition, son métabolisme et son excrétion chez diverses espèces, y compris les rats, les chiens et les humains . Ces études sont cruciales pour déterminer la pharmacocinétique du médicament et son profil de sécurité, ce qui est essentiel pour les applications cliniques.
Recherche sur l’interaction enzymatique
La recherche sur l’interaction de This compound avec les isoforme du cytochrome P450, en particulier CYP2D6 et CYP3A4, a fourni des informations sur ses voies métaboliques . Ceci est important pour prédire les interactions médicamenteuses et comprendre le comportement du composé dans le corps humain.
Chimie synthétique
Le composé sert d’intermédiaire clé en chimie synthétique pour le développement de divers analogues ayant des activités pharmacologiques potentielles. Il peut être utilisé pour synthétiser des dérivés qui sont évalués contre un panel de protéines kinases, qui sont cruciales dans les voies de transduction du signal .
Propriétés
IUPAC Name |
(4,4-difluoropyrrolidin-2-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O2/c10-9(11)5-7(12-6-9)8(14)13-1-3-15-4-2-13/h7,12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPBQZASSAJTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CC(CN2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(Butan-2-yl)piperidin-4-yl]methanol](/img/structure/B1488339.png)


![1-[4-(Pyrrolidine-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1488346.png)




![Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate](/img/structure/B1488353.png)



